Btk-IN-16

BTK C481S Mutation Ibrutinib Resistance Kinase Inhibitor Selectivity

Btk-IN-16 is an irreversible dual inhibitor of BTK wild-type and C481S mutant (IC₅₀ 5.1/4.1 μM). With kinome selectivity superior to ibrutinib, it minimizes off-target noise for reliable B-cell signaling data. Ideal for C481S resistance models, CRISPR screens, and benchmarking next-gen inhibitors. Essential for reproducible, BTK-specific findings.

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
Cat. No. B12412082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-16
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=CC=C3)OC
InChIInChI=1S/C15H14N4O2/c1-20-13-6-11-12(7-14(13)21-2)17-9-18-15(11)19-10-4-3-5-16-8-10/h3-9H,1-2H3,(H,17,18,19)
InChIKeyUWUDVFRBAXYEPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Btk-IN-16: A Selective, Covalent Inhibitor of BTK Wild Type and C481S Mutant for Research Procurement


Btk-IN-16 (also known as BTK inhibitor 16, example 90) is a synthetic organic compound that functions as an irreversible, covalent inhibitor of Bruton's tyrosine kinase (BTK) [1]. It is a dual inhibitor of both the wild-type BTK enzyme and the clinically significant C481S mutant form, with reported IC50 values of 5.1 μM and 4.1 μM, respectively, in biochemical assays . The compound was discovered through a fragment-based drug design approach and is noted for its high kinome selectivity, a critical feature for minimizing off-target effects [1].

Why Btk-IN-16 is Not a Simple Substitute for Other BTK Inhibitors


Btk-IN-16 cannot be considered a generic, interchangeable substitute for other BTK inhibitors, such as first-generation ibrutinib or second-generation acalabrutinib and zanubrutinib. The critical differentiator is its dual inhibition profile, targeting both wild-type and C481S mutant BTK with nearly equal potency, a feature not shared by all BTK inhibitors and essential for research in resistance models . Furthermore, while Btk-IN-16 demonstrates comparable cellular potency to ibrutinib, it achieves this with a significantly higher degree of kinome selectivity, a factor that directly impacts the reliability of experimental outcomes by reducing off-target noise [1]. Simple substitution without considering these specific, quantifiable advantages can lead to misinterpretation of data, particularly in studies focused on BTK-specific signaling or on the C481S mutation mechanism.

Quantitative Differentiation Guide for Btk-IN-16 Procurement


Dual Inhibition of BTK Wild Type and C481S Mutant

Btk-IN-16 is a dual inhibitor of both wild-type BTK and the C481S mutant form. This is a key point of differentiation from many covalent BTK inhibitors, such as ibrutinib, whose clinical efficacy is compromised by the emergence of the C481S mutation. The compound inhibits wild-type BTK with an IC50 of 5.1 μM and the C481S mutant with an IC50 of 4.1 μM . This near-equipotent activity against both forms is a quantifiable advantage for research requiring consistent target engagement in both wild-type and mutant settings.

BTK C481S Mutation Ibrutinib Resistance Kinase Inhibitor Selectivity B-cell Malignancies

High Kinome Selectivity vs. Ibrutinib

Btk-IN-16 exhibits higher kinome selectivity compared to the first-in-class BTK inhibitor, ibrutinib. While both compounds show comparable cellular potency, Btk-IN-16 demonstrates a significantly reduced off-target kinase inhibition profile [1]. This is a critical differentiator, as ibrutinib's well-documented off-target effects (e.g., on EGFR, ITK, and TEC family kinases) are a major source of adverse events and experimental variability.

Kinome Selectivity Off-Target Effects BTK Inhibitor Ibrutinib

Cellular Potency Comparable to Ibrutinib

Despite its higher selectivity, Btk-IN-16 maintains comparable cellular potency to ibrutinib in functional assays. This indicates that the compound's improved selectivity profile does not come at the cost of reduced target engagement in a cellular context [1]. This is a key procurement consideration, as it ensures the compound is both a potent and a selective research tool.

BTK Inhibition Cellular Potency B-cell Receptor Signaling PBMC Assay

Defined Physicochemical Profile and Storage Conditions

Btk-IN-16 has a defined set of physicochemical properties that guide its handling and use. It has a molecular weight of 456.18, a topological polar surface area of 97.99 Ų, and a calculated LogP (XLogP) of 4.35, indicating moderate lipophilicity [1]. It is soluble in DMSO. For procurement and long-term storage, the compound is stable as a powder at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year .

Compound Solubility Storage Stability In Vitro Assay Preparation

Optimal Application Scenarios for Btk-IN-16 Based on Quantitative Evidence


Investigating BTK Signaling in Ibrutinib-Resistant Models

Btk-IN-16 is ideally suited for studies investigating the mechanisms of resistance to first-generation covalent BTK inhibitors like ibrutinib. Its dual inhibition of wild-type and C481S mutant BTK makes it a superior tool compared to ibrutinib, which loses potency against the C481S mutant. Researchers can use Btk-IN-16 to maintain BTK pathway inhibition in cell lines or patient-derived xenografts that have developed the C481S mutation, allowing for the study of downstream signaling and resistance bypass mechanisms without the confounding factor of lost target engagement.

High-Fidelity Cellular Assays Requiring Minimal Off-Target Interference

For cellular assays where data interpretation is sensitive to off-target kinase inhibition, Btk-IN-16 is a preferred choice over ibrutinib. Its higher kinome selectivity [1] ensures that observed phenotypes, such as changes in B-cell receptor signaling or apoptosis, are more confidently attributed to BTK inhibition rather than to the inhibition of other kinases like EGFR, ITK, or TEC family members. This reduces experimental noise and enhances the robustness of the findings.

Comparative Studies of BTK Inhibitor Selectivity and Potency

Btk-IN-16 serves as a valuable reference compound in comparative studies designed to benchmark the selectivity and potency of novel BTK inhibitors. Its well-characterized profile—comparable cellular potency to ibrutinib but with improved kinome selectivity [1]—provides a clear benchmark for evaluating whether a new candidate offers a genuine improvement in the therapeutic window. Its dual inhibition of wild-type and C481S mutant BTK also makes it a relevant comparator for next-generation inhibitors targeting resistant forms of the kinase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Btk-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.